molecular formula C23H19F2N7O4 B2766750 3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1223844-89-0

3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2766750
CAS No.: 1223844-89-0
M. Wt: 495.447
InChI Key: RDCWMHLFWVCBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H19F2N7O4 and its molecular weight is 495.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazolopyrimidine Core : This core is known for its diverse biological activities.
  • Oxadiazole Moiety : Often associated with antimicrobial properties.
  • Difluorobenzyl and Ethoxy-Methoxy Substituents : These groups may enhance the lipophilicity and bioavailability of the compound.

Table 1: Structural Components

ComponentDescription
Triazolopyrimidine CoreHeterocyclic structure with diverse activities
Oxadiazole MoietyLinked to antimicrobial effects
DifluorobenzylEnhances lipophilicity
Ethoxy-Methoxy SubstituentsPotentially increases bioavailability

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown activity against various bacterial strains such as E. coli and S. aureus . In a case study involving similar compounds, the presence of methoxy groups was linked to increased antibacterial potency. The compound may demonstrate comparable effects due to its structural similarities.

Antitumor Activity

Pyrimidine derivatives are well-documented for their antitumor activities. Studies have shown that certain triazolo-pyrimidine compounds inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells . For example, a derivative with a similar scaffold was reported to exhibit cytotoxicity against HeLa cells with an IC50 value indicating potent activity .

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been explored extensively. Compounds similar to the one have been evaluated for their efficacy against RNA viruses. A notable study highlighted that triazole-containing compounds can inhibit viral replication effectively . The specific compound may also possess such properties due to its structural attributes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The following points summarize key findings from various studies:

  • Substituent Effects : The introduction of electron-withdrawing groups such as fluorine enhances biological activity by improving binding affinity to target enzymes or receptors.
  • Core Modifications : Alterations in the triazolo-pyrimidine core can lead to significant changes in pharmacological profiles.
  • Lipophilicity : Increased lipophilicity often correlates with enhanced cell permeability and bioavailability.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-withdrawing groupsIncreases binding affinity
Core alterationsAlters pharmacological profile
Increased lipophilicityEnhances cell permeability

Case Studies

Several studies have investigated similar compounds' biological activities:

  • Study on Triazolo-Pyrimidines : A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines, demonstrating promising results with some compounds exhibiting IC50 values in low micromolar ranges .
  • Antimicrobial Screening : A recent study screened oxadiazole derivatives for antibacterial activity, revealing that modifications at specific positions significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .
  • Antiviral Evaluation : Research on pyrimidine derivatives indicated their potential as antiviral agents against influenza viruses, suggesting that the compound's structure could confer similar benefits .

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N7O4/c1-3-35-17-5-4-14(8-18(17)34-2)21-27-19(36-29-21)11-31-12-26-22-20(23(31)33)28-30-32(22)10-13-6-15(24)9-16(25)7-13/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCWMHLFWVCBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC(=C5)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.